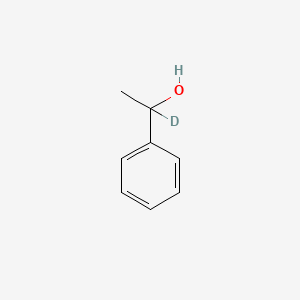

1-Phenylethan-1-d1-ol

Description

Fundamental Principles of Deuterium (B1214612) Isotopic Labeling in Organic Chemistry

Isotopic labeling is a technique used to trace the journey of an isotope through a reaction or a metabolic pathway. wikipedia.org In organic chemistry, deuterium (²H or D), a stable isotope of hydrogen, is frequently used for this purpose. scielo.org.mx The fundamental principle behind deuterium isotopic labeling lies in the mass difference between protium (B1232500) (¹H) and deuterium. This difference in mass leads to a difference in the zero-point energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and has a lower zero-point energy, making it more difficult to break. scielo.org.mx

This disparity in bond strength gives rise to the Kinetic Isotope Effect (KIE) , which is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. scielo.org.mx If the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction, a primary KIE is observed. The magnitude of the KIE (kH/kD, the ratio of the rate constant for the reaction with the light isotope to the rate constant for the reaction with the heavy isotope) provides valuable information about the transition state of the reaction. acs.orgnih.gov For instance, a significant primary KIE suggests that the C-H bond is being cleaved in the slowest step of the reaction. cdnsciencepub.comacs.org

There are two primary methods for introducing deuterium into organic molecules: direct exchange reactions, where a protium atom is swapped for a deuterium atom, and the use of deuterated reagents in a synthetic sequence. researchgate.net The choice of method depends on the desired location of the deuterium label and the stability of the target molecule under the labeling conditions.

Strategic Importance of 1-Phenylethan-1-d1-ol as a Mechanistic Probe and Synthetic Building Block

This compound, an isotopically labeled aromatic alcohol, serves as a crucial tool for researchers in various chemical disciplines. lookchem.com Its strategic importance stems from the precise placement of the deuterium atom on the carbon bearing the hydroxyl group. This specific labeling allows for detailed investigations into reaction mechanisms where this particular C-H bond is involved.

As a Mechanistic Probe:

The primary application of this compound is in the study of reaction mechanisms, particularly in oxidation and reduction reactions. acs.orgnih.gov By comparing the reaction rates of this compound with its non-deuterated counterpart, 1-phenylethanol (B42297), researchers can determine if the C-H bond cleavage is the rate-limiting step. nih.gov A significant KIE provides strong evidence for a mechanism involving the direct breaking of this bond in the transition state. d-nb.infoscribd.com For example, isotope-labeling experiments with deuterated benzaldehyde, which can be reduced to a deuterated 1-phenylethanol derivative, have been used to provide direct evidence for hydride-transfer processes in cross-coupling reactions. d-nb.infoscribd.com

| Property | Value |

| Chemical Formula | C₈H₉DO |

| CAS Number | 3101-96-0 |

| Molecular Weight | 123.17 g/mol |

| Synonyms | (±)-1-Phenylethan-1-d1-ol, sec-Phenethyl-α-d1 alcohol |

As a Synthetic Building Block:

Beyond its role as a mechanistic probe, this compound is a valuable synthetic building block for the preparation of other deuterated compounds. lookchem.com The deuterium label can be carried through subsequent chemical transformations, allowing for the synthesis of more complex molecules with a specific isotopic signature. This is particularly useful in pharmaceutical development, where deuterated compounds can exhibit improved pharmacokinetic properties. nih.gov For instance, it can be used in the synthesis of chiral deuterated amines with high deuterium incorporation and optical purity. lookchem.com The synthesis of this compound itself can be achieved through various methods, including the reduction of acetophenone (B1666503) with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). chemicalbook.com

Evolution of Research Paradigms Utilizing Deuterated Alcohols

The use of deuterated alcohols in chemical research has evolved significantly over the decades. Initially, their application was primarily focused on fundamental mechanistic studies in organic chemistry, such as elucidating the mechanisms of oxidation reactions. acs.orgresearchgate.net These early studies laid the groundwork for understanding the importance of the kinetic isotope effect. cdnsciencepub.comacs.org

Over time, the application of deuterated alcohols has expanded into more complex and interdisciplinary areas. In medicinal chemistry and drug discovery, deuterium labeling has become a key strategy to enhance the metabolic stability of drug candidates. nih.govnih.gov By replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism can be slowed, leading to improved pharmacokinetic profiles. nih.gov This "deuterium switch" approach has led to the development of FDA-approved deuterated drugs. acs.org

Furthermore, deuterated alcohols are now integral to the fields of materials science and polymer chemistry. The incorporation of deuterium can lead to materials with enhanced stability due to the stronger C-D bond. scielo.org.mx In analytical chemistry, deuterated compounds, including alcohols, serve as indispensable internal standards for mass spectrometry-based quantification, providing higher accuracy and precision. lookchem.comacs.org The evolution of sophisticated analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has further broadened the scope of research that can be conducted with deuterated alcohols. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

1-deuterio-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNOHKVXSQRPX-WHRKIXHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575818 | |

| Record name | 1-Phenyl(1-~2~H)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3101-96-0 | |

| Record name | 1-Phenyl(1-~2~H)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3101-96-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 1 Phenylethan 1 D1 Ol and Its Stereoisomers

Chemo- and Regioselective Deuteration Routes

Ruthenium(II) complexes have emerged as effective catalysts for the transfer deuteration of ketones, such as acetophenone (B1666503), to produce deuterated alcohols. fresnostate.edu This process typically involves the use of a deuterium (B1214612) source, such as isopropanol-d8 or D₂O, in the presence of a ruthenium catalyst. One of the commonly employed catalysts for this transformation is dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃). fresnostate.edu The reaction proceeds via a transfer hydrogenation mechanism where deuterium is transferred from the donor molecule to the ketone.

The catalytic cycle is believed to involve the formation of a ruthenium hydride (or deuteride) species as the active catalyst. ias.ac.inwebofproceedings.org The ketone coordinates to the ruthenium center, followed by the insertion of the carbonyl group into the Ru-D bond, which affords the deuterated alcohol upon release from the catalyst. The efficiency of the process can be influenced by various factors, including the choice of solvent, temperature, and the specific ligands on the ruthenium catalyst.

Research has demonstrated that this methodology can be applied to a variety of acetophenone derivatives, providing a versatile route to specifically labeled 1-phenylethan-1-d1-ol compounds. nih.gov

Table 1: Ruthenium(II)-Catalyzed Transfer Deuteration

| Catalyst | Deuterium Source | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| RuCl₂(PPh₃)₃ | Isopropanol-d8 | Acetophenone | This compound | Effective catalysis for transfer deuteration. | fresnostate.edu |

An alternative and highly selective method for the synthesis of this compound involves the direct α-deuteration of 1-phenylethanol (B42297) using an iridium catalyst. rsc.orgresearchgate.net This approach utilizes deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. The reaction is catalyzed by an iridium(III)-bipyridonate complex and allows for the direct exchange of the α-hydrogen atom of the alcohol with deuterium. rsc.orgresearchgate.net

The proposed mechanism for this transformation involves a few key steps. rsc.orgresearchgate.net Initially, the alcohol undergoes dehydrogenation to form the corresponding ketone (acetophenone) and an iridium-hydride species. The iridium-hydride then exchanges the hydrogen for deuterium with D₂O to form an iridium-deuteride species. Finally, this iridium-deuteride reduces the in-situ generated acetophenone to yield the α-deuterated this compound. rsc.orgresearchgate.net

This method is notable for its high chemoselectivity, as it can be performed under basic or neutral conditions and is tolerant of various functional groups. rsc.orgresearchgate.net This makes it a valuable tool for the late-stage deuteration of complex molecules.

Table 2: Iridium-Catalyzed α-Selective Deuteration of 1-Phenylethanol

| Catalyst | Deuterium Source | Substrate | Product | Key Findings | Reference |

|---|

A straightforward and widely used method for the synthesis of this compound is the reduction of acetophenone with a deuterated hydride reagent, most commonly sodium borodeuteride (NaBD₄). morressier.comresearchgate.netblogspot.comscribd.com This reaction is analogous to the reduction of ketones with sodium borohydride. morressier.comresearchgate.netblogspot.comscribd.com The deuterium atom is delivered from the borodeuteride reagent to the carbonyl carbon of acetophenone, resulting in the formation of the desired deuterated alcohol.

The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol. scribd.com The choice of solvent can influence the reaction rate. The stereochemistry of the reduction can be controlled to some extent by using chiral auxiliaries or catalysts, leading to the enantioselective synthesis of either (R)- or (S)-1-phenylethan-1-d1-ol. morressier.com Mechanochemical methods, which involve performing the reaction in the absence of a solvent, have also been explored to enhance the green credentials of this process. morressier.com

Table 3: Reduction of Acetophenone with Sodium Borodeuteride

| Reagent | Solvent | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| NaBD₄ | Methanol or Ethanol | Acetophenone | This compound | A direct and efficient method for deuteration. | blogspot.comscribd.com |

A practical and efficient method for the reductive deuteration of ketones has been developed using magnesium metal in the presence of deuterium oxide (D₂O). nih.govorgsyn.orgacs.org This system often employs an activator, such as 1,2-dibromoethane, to initiate the reaction. In this process, magnesium acts as the reducing agent, while D₂O serves as the deuterium source.

The reaction is believed to proceed through a single-electron transfer (SET) mechanism from the magnesium surface to the ketone, generating a ketyl radical anion. This intermediate is then protonated (or in this case, deuterated) by D₂O to afford the final α-deuterated alcohol. This method is advantageous due to the low cost of the reagents and the high levels of deuterium incorporation achieved. nih.govacs.org The reaction conditions are generally mild, making it a useful alternative to metal hydride-based reductions. researchgate.net

Table 4: Magnesium-Mediated Reductive Deuteration of Acetophenone

| Reagents | Deuterium Source | Substrate | Product | Key Findings | Reference |

|---|

Reductive Deuteration of Carbonyl Precursors

Enantioselective and Asymmetric Synthesis of Chiral this compound

The stereocontrolled synthesis of this compound requires methodologies that can precisely control the formation of the C-D and C-O bonds at the stereocenter. Both biocatalytic and traditional asymmetric chemical methods have been explored to achieve high levels of enantiopurity.

Biocatalytic Approaches to Optically Pure Deuterated Alcohols

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to the high stereoselectivity often exhibited by enzymes. The use of engineered enzymes and whole-cell systems offers sustainable and efficient routes to optically pure deuterated alcohols.

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. Through protein engineering, the substrate specificity and stereoselectivity of ADHs can be tailored for specific applications, including the synthesis of deuterated chiral alcohols.

Engineered ADHs have been successfully employed for the stereoselective reduction of acetophenone to produce either (R)- or (S)-1-phenylethan-1-d1-ol with high enantiomeric excess (ee) and isotopic purity. By selecting an ADH with the desired stereoppreference—either Prelog or anti-Prelog—the synthesis of a specific enantiomer can be achieved. For instance, a study demonstrated the use of both (S)- and (R)-selective alcohol dehydrogenases to generate (S)-[1-²H]- and (R)-[1-²H]-1-phenylethanol from acetophenone, respectively, with ≥93% isotopic selectivity and ≥99% enantioselectivity. rsc.org The deuterium source in these reactions is typically a deuterated cofactor, such as [4-²H]-NADH. The precise orientation of the substrate within the enzyme's active site dictates which face of the carbonyl group is reduced, thereby controlling the stereochemical outcome of the deuteration.

| Enzyme Type | Substrate | Product | Isotopic Selectivity | Enantioselectivity |

| (S)-selective ADH | Acetophenone | (S)-1-Phenylethan-1-d1-ol | ≥93% | ≥99% ee |

| (R)-selective ADH | Acetophenone | (R)-1-Phenylethan-1-d1-ol | ≥93% | ≥99% ee |

Utilizing whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including the elimination of tedious enzyme purification steps and the inherent presence of cofactor regeneration systems. Various microorganisms, including yeast and bacteria, possess endogenous ADHs that can asymmetrically reduce acetophenone to chiral 1-phenylethanol.

For the synthesis of this compound, the bioreduction is carried out in a deuterium-rich medium (e.g., D₂O) or with a deuterated co-substrate that facilitates the in-situ generation of the deuterated cofactor. While specific examples focusing solely on the deuteration of acetophenone to this compound using whole cells are not extensively detailed in the provided search results, the principle is well-established for non-deuterated systems and is applicable to their deuterated counterparts. The choice of microorganism is crucial as it determines the stereochemical outcome of the reduction, with some strains yielding the (R)-enantiomer while others produce the (S)-enantiomer.

A critical aspect of preparative-scale biocatalytic reductions is the regeneration of the expensive nicotinamide (B372718) cofactor (NADH or NADPH). For deuteration reactions, the regeneration of the deuterated cofactor, [4-²H]-NADH or [4-²H]-NADPH, is essential.

Conventional methods for [4-²H]-NADH recycling often rely on a sacrificial deuterated reductant, such as D-ethanol, D-isopropanol, D-glucose, or D-formate, in conjunction with a suitable dehydrogenase. nih.gov A more recent and sustainable approach involves the use of H₂ gas as a clean reductant and D₂O as the deuterium source. rsc.org This system utilizes a heterogeneous biocatalyst comprising a hydrogenase and an NAD⁺ reductase, which can be co-immobilized. rsc.org The hydrogenase facilitates the production of reducing equivalents from H₂, while the NAD⁺ reductase, in the presence of D₂O, generates the [4-²H]-NADH cofactor. rsc.org This method has been successfully applied to the synthesis of deuterated 1-phenylethanol, demonstrating its practicality for asymmetric isotopic labeling. rsc.org

| Regeneration Method | Deuterium Source | Reductant | Key Enzymes |

| Sacrificial Substrate | Deuterated alcohol/formate | Sacrificial substrate | Dehydrogenase |

| H₂-driven | D₂O | H₂ gas | Hydrogenase, NAD⁺ reductase |

Chiral Auxiliary-Mediated Asymmetric Induction in Deuterated Systems

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

While the use of chiral auxiliaries is a well-established strategy in asymmetric synthesis, its specific application to the synthesis of deuterated compounds like this compound is not extensively documented in the provided search results. In principle, a chiral auxiliary could be attached to a precursor of this compound to direct the stereoselective delivery of a deuterium nucleophile to a carbonyl group or the stereoselective reduction of a deuterated ketone. For example, an achiral ketone could be converted into a chiral enamine or imine using a chiral amine auxiliary. Subsequent reduction with a deuterium source would then proceed with facial selectivity dictated by the auxiliary. The successful implementation of this strategy would depend on the development of efficient methods for both the auxiliary-directed deuteration and the subsequent cleavage of the auxiliary without racemization.

Kinetic Resolution Strategies for Enantiomeric Separation

Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product.

Lipase-catalyzed kinetic resolution is a widely used method for resolving racemic alcohols, including 1-phenylethanol. scielo.brmdpi.comnih.gov This technique typically involves the enantioselective acylation of one of the alcohol enantiomers in the presence of an acyl donor. Although specific studies on the kinetic resolution of racemic this compound are not detailed in the provided results, the principles are directly applicable. The slight difference in steric hindrance between hydrogen and deuterium is generally not expected to significantly alter the enantioselectivity of most lipases.

For example, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a highly effective biocatalyst for the resolution of 1-phenylethanol. scielo.br In a typical procedure, the racemic deuterated alcohol would be treated with an acyl donor, such as vinyl acetate, in an organic solvent. The lipase would selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the unreacted (S)-enantiomer in high enantiomeric excess. The resulting ester and the unreacted alcohol can then be separated.

| Lipase | Acyl Donor | Solvent | Resolved Products |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene | (S)-1-Phenylethan-1-d1-ol and (R)-1-Phenylethyl-d1-acetate |

| Aspergillus oryzae Lipase | Vinyl Acetate | Methyl tert-butyl ether | (S)-1-Phenylethan-1-d1-ol and (R)-1-Phenylethyl-d1-acetate |

Furthermore, dynamic kinetic resolution (DKR) can be employed to overcome the 50% maximum yield limitation of conventional kinetic resolution. In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. For secondary alcohols like 1-phenylethanol, DKR is often achieved by combining a lipase with a metal-based racemization catalyst. scielo.br

Iii. Mechanistic Investigations Employing 1 Phenylethan 1 D1 Ol As a Probe

Deuterium (B1214612) Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a change in the reaction rate that occurs when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The study of KIEs, particularly the deuterium KIE (the ratio of the rate constant for the hydrogen-containing reactant, kH, to that of the deuterium-containing reactant, kD), provides invaluable information about the rate-determining step of a reaction. wikipedia.orgprinceton.edu

Transfer hydrogenation is a widely used reaction in organic synthesis. Mechanistic investigations using 1-Phenylethan-1-d1-ol have been crucial in understanding the sequence of events at the molecular level. In many asymmetric transfer hydrogenation (ATH) systems, a key question is whether the hydride transfer from the catalyst to the substrate is the rate-determining step. A significant primary KIE (kH/kD > 1) is often observed when the C-H/C-D bond is broken in the slowest step of the reaction. princeton.edu

For instance, in the transfer hydrogenation of acetophenone (B1666503) using half-sandwich Ir(III), Rh(III), and Ru(II) complexes, a mechanistic investigation revealed a stepwise mechanism. vt.edu The enantiodetermining step was found to be the hydride transfer from the metal complex to the carbonyl carbon, which was identified as the rate-determining step. vt.edu Similarly, studies on Brønsted acid-catalyzed transfer hydrogenations have indicated that the hydride transfer step is a potential rate-determining step in the reaction cascade. uni-regensburg.de Changes in KIE values under different reaction conditions, such as varying concentrations of an acid additive, can also point to a shift in the rate-controlling step, for example, from catalyst formation to β-hydride elimination. lookchem.com

The magnitude of the KIE can distinguish between primary and secondary effects, offering deeper mechanistic insight.

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.org For C-H bond cleavage, the rate of a reaction involving a C–H bond is typically 6–10 times faster than that for a C–D bond. wikipedia.org In the hypochlorite (B82951) oxidation of an equimolar mixture of 1-phenylethanol (B42297) and this compound to acetophenone, a robust primary KIE was observed. ed.gov This indicates that the cleavage of the C-H bond at the alcohol carbon is central to the rate-determining step of the oxidation. ed.gov A large KIE of kH/kD = 5.0 was also noted in the aerobic oxidation of 1-phenylethanol catalyzed by perovskite oxides, confirming that C-H bond cleavage is the rate-limiting step. scispace.com

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopically substituted bond is not broken or formed in the rate-determining step. wikipedia.orgprinceton.edu These effects are typically much smaller than PKIEs and arise from changes in the vibrational environment of the isotope between the ground state and the transition state, often related to a change in hybridization of the carbon atom. wikipedia.orgprinceton.edu For example, an α-secondary KIE where kH/kD is greater than 1 (a normal SKIE) is indicative of a change from sp³ hybridization in the reactant to a more sp²-like transition state. wikipedia.org Conversely, an inverse SKIE (kH/kD < 1) suggests a change from sp² to a more sp³-like transition state. wikipedia.org These subtle effects are valuable for distinguishing between proposed reaction mechanisms, such as Sₙ1 and Sₙ2 pathways. wikipedia.org

| Isotopologue | Rate Constant (s⁻¹) | Observed KIE (kH/kD) |

|---|---|---|

| 1-Phenylethanol (H) | 3 × 10⁻⁴ to 2 × 10⁻³ | 2.3 to 3.6 (Mean: 2.9) |

| This compound (D) | 9 × 10⁻⁵ to 5 × 10⁻⁴ |

Tracing Reaction Pathways and Intermediates via Isotopic Labeling

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or metabolic pathway. wikipedia.org Using this compound as a labeled reactant allows for the direct monitoring of the deuterium atom's fate, providing unambiguous evidence for reaction pathways and the involvement of specific intermediates. lookchem.comwikipedia.org

Hydrogen/deuterium (H/D) scrambling refers to the migration of deuterium atoms along a molecule's backbone, which can complicate the interpretation of labeling experiments. biorxiv.org The presence or absence of H/D scrambling when using this compound can provide critical mechanistic information. For example, in certain transfer hydrogenation reactions, the absence of H-D coupling in the product, as observed by NMR, can rule out scrambling and confirm a direct transfer mechanism. vt.edu

Conversely, observing H/D exchange can also be informative. The study of 1-phenylethanol in deuterated water (D₂O) shows that hydrogen-deuterium exchange readily occurs at the hydroxyl group, forming C₆H₅OD, which indicates that the hydroxyl proton is labile. wikipedia.org The fact that the other hydrogen atoms on the molecule exchange much more slowly highlights the difference in chemical environments. wikipedia.org In more complex systems, such as those studied by hydrogen-deuterium exchange mass spectrometry (HDX-MS), understanding and controlling for scrambling is essential for accurately localizing the position of the deuterium label. biorxiv.orgthermofisher.com

The stereochemistry of a reaction—the three-dimensional arrangement of its products—is a fundamental aspect of its mechanism. Using chiral, deuterated alcohols like (R)- or (S)-1-phenylethan-1-d1-ol allows researchers to follow the stereochemical course of deuterium transfer. For instance, in the NAD⁺-dependent, stereospecific oxidation of (S)-1-phenylethanol by the enzyme (S)-1-phenylethanol dehydrogenase (PED), the reaction proceeds with high enantioselectivity. nih.gov Using the deuterated substrate would allow for the study of the stereospecific removal of the deuterium atom.

Furthermore, this compound is an excellent substrate for studying racemization, the process by which a single enantiomer is converted into an equal mixture of both enantiomers. Ruthenium(II) complexes have been shown to efficiently catalyze the racemization of chiral alcohols like (S)-1-phenylethanol at room temperature. researchgate.net Such studies are crucial for developing dynamic kinetic resolution (DKR) processes, where a racemic mixture is converted into a single, optically active product. researchgate.net Isotopic labeling helps confirm that the racemization process occurs without degradation of the molecule. rsc.orgescholarship.org

Isotopic labeling with this compound is a cornerstone of modern enzymology, providing insights into enzyme mechanisms, transition state structures, and the basis of substrate selectivity. beilstein-journals.org

Enzymes like alcohol dehydrogenases (ADHs) often exhibit high stereoselectivity. diva-portal.org The ADH from Rhodococcus ruber (ADH-A), for example, is a useful biocatalyst that accepts a range of aromatic secondary alcohols. diva-portal.org Protein engineering efforts have been employed to alter its activity and selectivity, for instance, to improve its catalytic efficiency with the unfavored (R)-1-phenylethanol. diva-portal.org KIE studies using the deuterated substrate help to probe whether the hydride transfer step is rate-limiting in these engineered enzymes. nih.gov

In a detailed study of (S)-1-phenylethanol dehydrogenase (PED), researchers elucidated the structural basis for the enzyme's strong enantioselectivity and cooperative kinetics. nih.gov Such studies are foundational for the biotechnological application of these enzymes. nih.gov Similarly, investigations into p-cresol (B1678582) methylhydroxylase using deuterated substrates like 1-(4-hydroxyphenyl)ethane-1-d1-ol have used steady-state kinetic isotope effects to understand the enzymatic reaction. escholarship.orgescholarship.org These experiments are critical for determining whether a reaction proceeds via a concerted mechanism or through a stepwise pathway involving intermediates. nih.gov

| Enzyme | Organism/System | Substrate Analog | Key Mechanistic Insight | Reference |

|---|---|---|---|---|

| (S)-1-Phenylethanol Dehydrogenase (PED) | Denitrifying bacterium strain EbN1 | (S)-1-Phenylethanol | Elucidation of structural basis for high enantioselectivity and cooperative kinetics. | nih.gov |

| Alcohol Dehydrogenase A (ADH-A) | Rhodococcus ruber | (R)-1-Phenylethanol | Engineering of active site to alter substrate scope and stereoselectivity. | diva-portal.org |

| p-Cresol Methylhydroxylase (PCMH) | - | 1-(4-hydroxyphenyl)ethane-1-d1 | Use of KIEs to probe the enzymatic oxidation mechanism. | escholarship.orgescholarship.org |

| Phenylethanolamine N-Methyltransferase (PNMT) | Human | - (Labeled cofactor SAM) | Modeling of the transition state structure using KIEs, indicating an early Sₙ2 transition state. | nih.gov |

Computational Studies for Mechanistic Elucidation

Computational chemistry provides powerful tools for gaining deep insight into reaction mechanisms at the molecular level. For reactions involving this compound and its non-deuterated analogue, computational studies, particularly Density Functional Theory (DFT) and molecular modeling, serve as a crucial bridge between experimental observations and mechanistic understanding. These methods allow for the characterization of transient species like transition states and the exploration of subtle energetic and structural effects, such as those introduced by isotopic labeling.

Density Functional Theory (DFT) has become an indispensable tool for elucidating complex organic reaction mechanisms. It is employed to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, products, and, most critically, the transition states that connect them. unicamp.brnih.gov This allows for the theoretical validation of proposed reaction pathways.

In studies of reactions where 1-phenylethan-1-ol serves as a model electrophile, DFT calculations have been instrumental. unicamp.br For instance, in the functionalization of tautomerizable benzoxazoles, DFT calculations using the B3LYP functional were performed to investigate the reaction mechanism. unicamp.br The process involves optimizing the molecular geometries of all species in the proposed reaction cycle. Harmonic vibrational frequency calculations are then conducted to characterize these optimized structures as either stable intermediates (having no imaginary frequencies) or transition states (having exactly one imaginary frequency). unicamp.br

To confirm that a calculated transition state indeed connects the intended reactant and product, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway downhill from the transition state, ensuring it leads to the correct species on the potential energy surface. unicamp.br

The influence of the reaction environment is also a critical factor that can be modeled. By incorporating a solvation model, such as the SMD (Solvation Model based on Density) model, calculations can predict how different solvents affect the reaction's energetics. unicamp.br The dielectric constant of the solvent is a key parameter in these models. unicamp.br

Table 1: Solvent Dielectric Constants Used in DFT/SMD Calculations for a Reaction Involving 1-Phenylethan-1-ol unicamp.br

| Solvent | Abbreviation | Static Dielectric Constant (EPS) | Optical Dielectric Constant (EPSINF) |

|---|---|---|---|

| Acetonitrile | ACN | 35.6880 | 1.8069 |

| Chloroform | CHL | 4.7113 | 2.0906 |

| 1,2-Dichloroethane | DCE | 10.1250 | 2.0874 |

| Diisopropylether | DIP | 3.3800 | 1.8712 |

This table is generated based on data provided for a DFT study involving 1-phenylethan-1-ol as a model reactant. unicamp.br

Furthermore, DFT is extensively used to understand the origins of stereoselectivity. In asymmetric catalysis, the energy difference between the transition states leading to the different stereoisomers determines the enantiomeric excess of the product. researchgate.net Calculations can pinpoint the specific steric or electronic interactions responsible for this energy difference. For example, in a copper-catalyzed C-O cross-coupling, DFT calculations located the transition states for the formation of both (S) and (R) products. The calculated energy difference between these transition states was found to be in qualitative agreement with the experimentally observed enantioselectivity. researchgate.net

Table 2: Illustrative DFT-Calculated Energies for Enantiodetermining Transition States researchgate.net

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| D-I S | Intermediate leading to S-product | 0.0 |

| D-I R | Intermediate leading to R-product | +4.9 |

| TS1 S | Transition State for S-product | +12.5 |

| TS1 R | Transition State for R-product | +15.3 |

This table is a representative example based on findings from DFT studies on asymmetric catalysis to illustrate how transition state energies are compared. researchgate.net

These computational analyses provide a detailed picture of the reaction cycle, revealing the energetic barriers and the key structural features that control reactivity and selectivity. researchgate.netrsc.org

Molecular modeling extends beyond calculating reaction pathways to explore the structural and dynamic behavior of molecules, such as the consequences of isotopic substitution and conformational preferences. The use of this compound in mechanistic studies relies on the ability to track the deuterium atom, and modeling helps rationalize its fate.

Deuterium Incorporation: The precise location of deuterium atoms in a reaction product provides powerful evidence for a particular mechanism. nih.govmarquette.edu For example, in a nickel-catalyzed cross-coupling reaction, an isotope-labeling experiment was performed using a deuterated aldehyde. d-nb.info The observation that the deuterium atom was transferred to a hydrogen acceptor molecule, forming [D1]−2,2,2-trifluoro-1-phenylethan-1-ol, provided direct evidence for a hydride-transfer step in the catalytic cycle. d-nb.info While this is an experimental result, molecular modeling can be used to calculate the energetics of such a transfer, comparing it with alternative pathways to computationally support the proposed mechanism.

Modeling can also help predict the degree of deuterium incorporation based on a proposed mechanism. For instance, the theoretically possible equivalents of deuterium that can be incorporated can be compared with experimental values to see if they match the mechanistic hypothesis. uni-regensburg.de

Conformational Effects: The three-dimensional shape, or conformation, of a molecule can significantly influence its reactivity. womengovtcollegevisakha.ac.in Molecular modeling techniques are used to determine the relative stabilities of different conformers and the energy barriers for their interconversion. researchgate.net For a molecule like this compound, rotation around the C-C and C-O single bonds gives rise to various staggered and eclipsed conformations.

Computational methods can calculate the relative free energy differences (ΔG) between these conformers, identifying the most stable, low-energy shapes the molecule is likely to adopt. researchgate.net These calculations account for various factors, including:

Steric Hindrance: Repulsive interactions that occur when atoms or groups are forced too close to one another. In this compound, steric strain between the phenyl group, the methyl group, and the hydroxyl group will dictate the most stable rotational arrangement. Unfavorable steric repulsion can be a deciding factor in the outcome of synthetic reactions. mdpi.com

Electronic Effects: Attractive or repulsive interactions between electron clouds or lone pairs. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the π-system of the phenyl ring is a possible stabilizing interaction.

Table 3: Theoretical Conformational Analysis of 1-Phenylethanol

| Conformer | Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| 1 | ~60° (gauche) | 0.00 | Phenyl group is anti-periplanar to the methyl group. Likely the global minimum. |

| 2 | ~180° (anti) | 0.85 | Phenyl group is gauche to the methyl group. |

| 3 | ~-60° (gauche) | 1.50 | Phenyl group is eclipsed with the methyl group (high energy). |

This is a hypothetical data table created for illustrative purposes based on the principles of conformational analysis to demonstrate how molecular modeling can be used to compare the stability of different conformers.

By modeling these subtle conformational preferences, researchers can better understand how the molecule orients itself when approaching a catalyst or another reactant, providing a more complete and dynamic picture of the reaction mechanism. researchgate.netmdpi.com

Iv. Research Applications of 1 Phenylethan 1 D1 Ol

Biomedical and Pharmaceutical Sciences

Detailed studies focusing on 1-Phenylethan-1-d1-ol in the broad spectrum of biomedical and pharmaceutical sciences are limited. However, its nature as a deuterated compound allows for informed postulations on its potential roles based on the established use of similar deuterated molecules in drug discovery and development.

Assessment of Metabolic Stability and Pharmacokinetic Profiles of Deuterated Drugs

The substitution of a hydrogen atom with a deuterium (B1214612) atom at a site of metabolic oxidation can lead to a significant kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, its cleavage can be the rate-limiting step in certain metabolic reactions, particularly those mediated by cytochrome P450 enzymes. This can result in a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart.

Table 1: Kinetic Isotope Effect in the Oxidation of 1-Phenylethanol (B42297)

| Reactants | Reaction Condition | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| 1-phenylethanol and this compound | Oxidation with NaBr and Selectfluor | 2.2 |

Data derived from a mechanistic study on alcohol oxidation. nih.gov

Design and Evaluation of Enzyme Inhibitors and Receptor Modulators

There is no specific information available in the scientific literature detailing the use of this compound in the design and evaluation of enzyme inhibitors or receptor modulators.

Quantitative Structure-Activity Relationship (QSAR) Studies with Deuterated Analogs

No specific QSAR studies involving this compound have been identified in the available literature.

In Vivo Tracing and Biological Metabolism Research

The use of this compound as a tracer for in vivo biological metabolism research has not been specifically documented in accessible scientific reports.

Analytical Chemistry and Metabolomics

The key application for isotopically labeled compounds in analytical chemistry is their use as internal standards.

Internal Standards for Quantitative Mass Spectrometry (LC-MS)

Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry, including Liquid Chromatography-Mass Spectrometry (LC-MS). An ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency, but a different mass-to-charge ratio (m/z). This allows for the correction of variability during sample preparation, injection, and ionization, leading to more accurate and precise quantification.

Table 2: Properties of this compound as a Potential Internal Standard

| Property | 1-Phenylethanol (Analyte) | This compound (Internal Standard) |

|---|---|---|

| Chemical Formula | C₈H₁₀O | C₈H₉DO |

| Molecular Weight | 122.16 g/mol | 123.17 g/mol |

| Expected m/z difference | - | +1 |

| Chromatographic Behavior | Nearly identical | Nearly identical |

| Ionization Efficiency | Nearly identical | Nearly identical |

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Molecular Analysis

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful analytical technique used to study protein conformation, dynamics, and interactions. sciopen.comspringernature.com The method relies on the exchange of labile hydrogen atoms on the protein backbone with deuterium atoms from a deuterated solvent. youtube.com The rate of this exchange is dependent on the solvent accessibility of the amide hydrogens and their involvement in hydrogen bonding, thus providing insights into the protein's secondary and tertiary structure. sciopen.com

While direct applications of this compound in HDX-MS are not extensively documented in publicly available literature, the principles of isotopic labeling are central to this technique. In a typical HDX-MS experiment, the protein of interest is incubated in a deuterated buffer (like D₂O), and the exchange reaction is quenched at various time points. springernature.com The protein is then digested, and the resulting peptides are analyzed by mass spectrometry to determine the extent of deuterium incorporation. sciopen.com

The use of small deuterated molecules in the context of HDX-MS often relates to studying protein-ligand interactions. Although not a direct application of this compound as a labeling agent for the protein itself, its non-deuterated counterpart, 1-phenylethanol, could be studied as a ligand. In such an experiment, changes in the deuterium uptake of the protein upon binding of 1-phenylethanol would reveal the binding site and any conformational changes induced by the interaction. The principles of HDX-MS are summarized in the table below.

| Step | Description | Purpose |

| Labeling | The protein is incubated in a deuterated buffer (e.g., D₂O). | To initiate the exchange of labile amide hydrogens with deuterium. |

| Quenching | The exchange reaction is stopped by lowering the pH and temperature. | To "freeze" the deuterium exchange at specific time points. |

| Digestion | The protein is enzymatically digested into smaller peptides. | To enable localization of deuterium uptake to specific regions of the protein. |

| LC-MS Analysis | The peptide mixture is separated by liquid chromatography and analyzed by mass spectrometry. | To measure the mass increase of each peptide, which corresponds to the amount of deuterium incorporated. |

Elucidation of Biosynthetic Pathways and Metabolic Fluxes

Isotopically labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems. The use of stable isotopes, such as deuterium, allows researchers to follow the transformation of a precursor into various products without the need for radioactive tracers.

A significant application of isotopic labeling, directly relevant to 1-phenylethanol, is in the elucidation of biosynthetic pathways in plants. For instance, a study on the flowers of Camellia sinensis used stable isotope-labeled L-phenylalanine to investigate the biosynthesis of acetophenone (B1666503) and 1-phenylethanol. nih.gov By feeding the plant with L-[²H₈]Phe and L-[¹³C₉]Phe, researchers were able to confirm that these volatile compounds are derived from L-phenylalanine. nih.gov This type of study demonstrates how a deuterated version of 1-phenylethanol could be used in reverse, to trace its metabolism and identify downstream products.

Metabolic flux analysis (MFA) is a quantitative approach that uses stable isotope labeling to determine the rates of metabolic reactions within a cell. nih.govmdpi.com In a typical MFA experiment, cells are cultured in a medium containing an isotopically labeled substrate. creative-proteomics.com As the substrate is metabolized, the isotopic label is incorporated into various intracellular metabolites. frontiersin.org By analyzing the isotopic labeling patterns of these metabolites, typically by mass spectrometry or NMR, researchers can deduce the flow of atoms through the metabolic network and thereby calculate the fluxes of the interconnected pathways. nih.govmdpi.com

While direct use of this compound in MFA studies is not widely reported, its application would follow these established principles. For example, if an organism is known to metabolize 1-phenylethanol, feeding it this compound and tracking the deuterium label in downstream metabolites could reveal the activity of specific metabolic pathways. This approach is particularly useful for identifying metabolic bottlenecks or elucidating complex metabolic networks. frontiersin.org

The following table outlines the general workflow of a stable isotope labeling study for metabolic analysis:

| Stage | Description | Key Techniques |

| Tracer Selection and Administration | A stable isotope-labeled compound (e.g., this compound) is chosen and introduced into the biological system. | Cell culture, feeding experiments. |

| Sample Collection and Preparation | Samples are collected at various time points, and metabolites are extracted. | Quenching, metabolite extraction protocols. |

| Isotopic Analysis | The isotopic enrichment in the metabolites of interest is measured. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. |

| Data Analysis and Flux Calculation | The labeling data is used to calculate the rates of metabolic reactions (fluxes). | Computational modeling, flux balance analysis. |

Advanced Materials and Polymer Science

The substitution of hydrogen with deuterium can induce subtle but significant changes in the physical and chemical properties of materials, a phenomenon known as the kinetic isotope effect. This effect is exploited in materials science to fine-tune the properties of polymers and to aid in their structural analysis.

Deuteration for Modifying Material Properties (e.g., C-D bond strength)

The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to enhanced thermal and oxidative stability in deuterated materials. resolvemass.ca In the context of polymer science, incorporating deuterated monomers into a polymer chain can improve the material's durability and lifespan, particularly in harsh environments. resolvemass.ca

The synthesis of polymers often involves the polymerization of monomers. If this compound were used as a precursor to a monomer, such as a deuterated styrene, the resulting polymer would have deuterium incorporated at specific sites. This selective deuteration can be used to influence properties like the glass transition temperature and the material's response to mechanical stress. The following table summarizes the effects of deuteration on some key polymer properties.

| Property | Effect of Deuteration | Rationale |

| Thermal Stability | Generally increased | Stronger C-D bond compared to C-H bond. |

| Oxidative Stability | Generally increased | Higher activation energy for C-D bond cleavage. |

| Infrared Absorption | Shift to lower frequencies | The heavier mass of deuterium affects vibrational modes. |

| Glass Transition Temperature (Tg) | Can be slightly altered | Changes in intermolecular forces and chain packing. |

Applications in Neutron Spectroscopy for Structural Analysis

Neutron scattering is a powerful technique for probing the structure and dynamics of materials at the atomic and molecular level. sine2020.eu Unlike X-rays, which interact with the electron cloud, neutrons interact with the atomic nucleus. This makes neutron scattering particularly sensitive to light elements like hydrogen. nih.gov

A key advantage of neutron scattering is the significant difference in the neutron scattering cross-section between hydrogen and deuterium. acs.org This difference allows for a technique called contrast variation, where selective deuteration is used to highlight specific components within a complex material. sine2020.eunih.gov For example, in a polymer blend, one polymer can be deuterated while the other remains protonated. This creates a strong contrast that allows the structure and dynamics of the individual components to be clearly distinguished. acs.org

Polymers containing aromatic groups, such as those that could be derived from this compound, have been studied using neutron scattering to understand their chain conformation and dynamics. acs.org In such studies, deuterating the aromatic rings or specific side chains can provide detailed information about their orientation and mobility within the polymer matrix. Quasielastic neutron scattering (QENS), in particular, can be used to study the diffusive motions of polymer segments on the pico- to nanosecond timescale. osti.govaps.org

The use of deuterated polymers in neutron scattering is summarized in the table below:

| Technique | Information Obtained | Role of Deuteration |

| Small-Angle Neutron Scattering (SANS) | Polymer chain conformation, morphology of polymer blends and nanocomposites. | Contrast variation to highlight specific components. mdpi.com |

| Quasi-Elastic Neutron Scattering (QENS) | Dynamics of polymer chains and side groups (e.g., segmental motion, diffusion). | Isotopic labeling to isolate the motion of specific parts of the molecule. osti.gov |

| Inelastic Neutron Scattering (INS) | Vibrational modes and phonon spectra of polymers. | Isotopic substitution to help assign specific vibrational modes. aps.org |

V. Advanced Characterization and Analytical Methodologies for Deuterated 1 Phenylethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of deuterated compounds, offering detailed information about the atomic connectivity and isotopic labeling.

Proton (1H) NMR for Deuterium (B1214612) Content and Splitting Pattern Analysis

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a primary technique for assessing the deuterium incorporation at the C1 position of 1-phenylethanol (B42297). The substitution of a proton with a deuteron at this position leads to significant and predictable changes in the 1H NMR spectrum.

In non-deuterated 1-phenylethanol, the proton at the C1 position (the carbon bearing the hydroxyl group) is coupled to the three protons of the adjacent methyl group. This coupling results in a quartet for the C1 proton and a doublet for the methyl protons, following the n+1 rule. However, in 1-Phenylethan-1-d1-ol, the signal corresponding to the C1 proton is absent from the proton spectrum.

Furthermore, the splitting pattern of the adjacent methyl group protons changes dramatically. Since deuterium has a spin of 1, its coupling to adjacent protons is different from that of a proton. In many cases, especially with the resolution of common NMR instruments, the coupling between deuterium and the methyl protons is not resolved, leading to the appearance of the methyl group signal as a singlet. This transformation from a doublet to a singlet provides strong evidence for the successful deuteration at the C1 position.

The integration of the remaining proton signals in the spectrum can be used to quantify the deuterium content. By comparing the integral of the methyl proton signal to the integrals of the aromatic protons, the degree of deuteration can be estimated. For a more precise determination of isotopic abundance, a combination of 1H and 2H NMR can be employed.

A common technique to identify the hydroxyl (-OH) proton signal is to add a few drops of deuterium oxide (D2O) to the NMR sample. The labile -OH proton will exchange with deuterium, causing its peak to disappear from the 1H NMR spectrum. This helps in unambiguously assigning the -OH signal and distinguishing it from other signals in the spectrum.

Deuterium (2H) and Carbon-13 (13C) NMR for Isotopic Distribution and Connectivity

Deuterium (2H) NMR spectroscopy directly detects the deuterium nucleus, providing unambiguous evidence of deuteration. A 2H NMR spectrum of this compound will show a signal at a chemical shift corresponding to the C1 position, confirming the location of the deuterium atom. The chemical shift range in 2H NMR is similar to that of 1H NMR, although the resolution is generally lower.

Carbon-13 (13C) NMR spectroscopy offers further insights into the isotopic distribution and connectivity of the molecule. The carbon atom attached to the deuterium, C1, will experience a characteristic change in its 13C NMR signal. The coupling between carbon-13 and deuterium (C-D coupling) results in a splitting of the C1 signal into a multiplet, typically a 1:1:1 triplet, due to the spin I=1 of the deuterium nucleus. This is in contrast to the singlet that would be observed for this carbon in a proton-decoupled 13C NMR spectrum of the non-deuterated compound. Additionally, the presence of the heavier deuterium isotope can cause a slight upfield shift in the resonance of the attached carbon, known as an isotopic shift.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for confirming the molecular weight and isotopic purity of deuterated compounds.

High-Resolution Mass Spectrometry for Isotopic Purity and Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its isotopologues. For this compound, HRMS can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, confirming the incorporation of a single deuterium atom. The high resolving power of HRMS enables the differentiation between the deuterated compound and any potential isobaric interferences.

The isotopic purity of a deuterated compound is a critical parameter, and HRMS is a primary technique for its determination. By analyzing the relative intensities of the isotopic peaks corresponding to the non-deuterated (M), singly deuterated (M+1), and other isotopologues, the percentage of isotopic enrichment can be accurately calculated. This is crucial for applications where a high degree of isotopic labeling is required.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Deuterated Fragments

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. In the context of this compound, MS/MS can be used to confirm the position of the deuterium label.

The fragmentation pattern of 1-phenylethanol in a mass spectrometer often involves the loss of a methyl group or a water molecule. In the deuterated analogue, the masses of the fragment ions will be shifted depending on whether the deuterium atom is retained or lost in the fragment. For example, if the fragmentation involves the loss of the C1 substituent along with the deuterium, a specific fragment ion will be observed at a different m/z value compared to the non-deuterated compound. By analyzing these fragmentation patterns, the location of the deuterium label can be definitively confirmed.

Chromatographic Separations for Isomeric and Enantiomeric Purity

Chromatographic techniques are essential for assessing the isomeric and enantiomeric purity of this compound.

Since 1-phenylethanol is a chiral molecule, it can exist as two enantiomers, (R)-1-phenylethanol and (S)-1-phenylethanol. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is the most common method for separating and quantifying the enantiomers of 1-phenylethanol. This technique allows for the determination of the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity.

In addition to enantiomeric purity, chromatographic methods like Gas Chromatography (GC) and HPLC can be used to separate this compound from any potential isomeric impurities that may have been formed during its synthesis. The choice of the chromatographic column and conditions is critical for achieving good separation of these closely related compounds.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, which is essential for determining the enantiomeric excess (ee) of this compound. This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

In a study focused on the enzymatic kinetic resolution of racemic 1-phenylethanol, HPLC was utilized to determine the concentrations of the (R)- and (S)-enantiomers. nih.gov The separation was achieved using a Chiralcel OB column, a well-known CSP for resolving chiral alcohols. nih.gov The enantiomeric excess of the substrate (ees) was calculated based on the relative concentrations of the two enantiomers after the enzymatic reaction. nih.gov While this study focused on the non-deuterated analogue, the methodology is directly applicable to this compound due to the negligible impact of the deuterium substitution on the chromatographic behavior under these conditions.

Table 1: Exemplary HPLC Conditions for Enantiomeric Excess Determination of 1-Phenylethanol

| Parameter | Condition |

| Column | Chiralcel OB |

| Mobile Phase | Not specified in the provided abstract |

| Flow Rate | Not specified in the provided abstract |

| Detection | Not specified in the provided abstract |

| Temperature | 42 °C (for the reaction, column temperature not specified) |

This table is based on the conditions used for the analysis of (R,S)-1-phenylethanol in a study on enzymatic kinetic resolution, which are applicable to its deuterated analog. nih.gov

The determination of enantiomeric excess is generally performed using nonspecific detectors like UV or fluorescence. uma.esheraldopenaccess.us For quantitative analysis, the availability of pure enantiomer standards is typically required for calibration and to establish the elution order. uma.esheraldopenaccess.us

Gas Chromatography (GC) for Conversion and Purity Analysis

For the analysis of 1-phenylethanol enantiomers, various chiral capillary GC columns are available. The Astec® CHIRALDEX™ B-PM column, which contains a permethylated beta-cyclodextrin stationary phase, has been shown to provide separation of (R)-(+)-1-phenylethanol and (S)-(-)-1-phenylethanol. sigmaaldrich.com Another commonly used column is the β-DEX™ 120, which also utilizes a derivatized cyclodextrin. sigmaaldrich.com The choice of column and operating conditions, such as oven temperature and carrier gas flow rate, are critical for achieving baseline separation of the enantiomers. chromforum.org

In the context of reaction monitoring, GC is an effective tool to determine the extent of conversion of a precursor to this compound. For instance, in the dehydrogenation of 1-phenylethanol, GC was used to quantify the conversion to acetophenone (B1666503). researchgate.net Similarly, in synthetic preparations of this compound, GC can be used to monitor the disappearance of the starting material and the appearance of the product, thereby allowing for the calculation of conversion and the assessment of sample purity by detecting any side products. It is important to note that while standard non-polar columns like Agilent HP-5 can be used for purity analysis, they are not suitable for separating 1-phenylethanol from closely related compounds like acetophenone or for resolving its enantiomers. figshare.com

Table 2: Exemplary GC Conditions for Enantiomeric Analysis of 1-Phenylethanol

| Parameter | Condition 1 (Astec® CHIRALDEX™ B-PM) sigmaaldrich.com | Condition 2 (β-DEX™ 120) sigmaaldrich.com |

| Column | 30 m x 0.25 mm I.D., 0.12 μm film thickness | 30 m x 0.25 mm I.D., 0.25 μm film thickness |

| Oven Temperature | 120 °C | 120 °C |

| Injector Temperature | 250 °C | 200 °C |

| Detector | FID, 250 °C | FID, 300 °C |

| Carrier Gas | Helium, 24 psi | Helium, 20 cm/sec |

| Injection | 1 μL, 80:1 split | 1 μL, 100:1 split |

These conditions are for the enantiomeric separation of non-deuterated 1-phenylethanol but are directly applicable to this compound. The deuterium atom causes a slight difference in retention time, an effect known as the chromatographic H/D isotope effect, where the deuterated compound typically elutes slightly earlier. nih.gov

Stereochemical Analysis and Absolute Configuration Determination

Determining the three-dimensional arrangement of atoms in this compound is fundamental to understanding its properties and behavior. A suite of analytical methods is employed for this stereochemical analysis, including both traditional and modern spectroscopic techniques.

Polarimetry for Enantiopurity Assessment

Polarimetry is a classical technique used to measure the optical rotation of a chiral compound, which in turn can be used to assess its enantiopurity. Enantiomers rotate the plane of polarized light in equal but opposite directions. The magnitude of this rotation is proportional to the concentration of the chiral substance and the path length of the light through the sample.

In a study on the enzymatic resolution of 1-phenylethanol, the optical purity of the unreacted alcohol was determined by measuring its specific rotation. nih.gov The specific rotation of the resolved alcohol was measured as -25.02° in methanol (B129727) and was compared to the specific rotation of a standard, (R)-1-phenylethanol (99.9% purity), which was +43.03° in the same solvent. nih.gov This comparison allowed for the calculation of the optical purity, which was found to be 58% in favor of the (S)-enantiomer. nih.gov This method is directly applicable to this compound, as the deuterium substitution at the stereocenter does not significantly alter the chiroptical properties. The enantiomeric excess can be determined by comparing the measured optical rotation of a sample to the known maximum rotation of the pure enantiomer. heraldopenaccess.us

Chiral Derivatization Strategies Coupled with NMR or GC

When direct analysis by chiral chromatography is challenging or to confirm results, chiral derivatization is a valuable strategy. This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard, achiral chromatographic or spectroscopic techniques. mdpi.com

For analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, the formation of diastereomers leads to distinct signals for each stereoisomer. In an undergraduate organic chemistry experiment, the unreacted 1-phenylethanol from an enzymatic resolution was treated with a chiral acid. nih.govnih.gov The resulting diastereomeric esters were then analyzed by ¹H NMR. The methyl protons of the 1-phenylethyl group in the two diastereomers exhibited slightly different chemical shifts, appearing as two distinct doublets. nih.gov By integrating the signals of these protons, the ratio of the diastereomers, and thus the enantiomeric excess of the original alcohol, could be determined. nih.gov

In Gas Chromatography (GC), after derivatization, the resulting diastereomers can be separated on a standard achiral column. mdpi.com This indirect method can be advantageous as it avoids the need for specialized and often more expensive chiral GC columns. mdpi.com Various chiral derivatizing agents are available, and their selection depends on the functional group present in the analyte. mdpi.com For alcohols like this compound, chiral acids or isocyanates are commonly used to form esters or carbamates, respectively.

Chiral Tag Molecular Rotational Resonance (MRR) Spectroscopy for Absolute Configuration

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides information about the three-dimensional structure of molecules with high precision. When combined with a "chiral tag," it becomes a powerful tool for the unambiguous determination of the absolute configuration of chiral molecules, including those that are chiral solely due to isotopic substitution, such as this compound. nih.gov

The chiral tag MRR spectroscopy method involves the formation of a weakly bound complex between the analyte and a small, enantiopure chiral molecule (the tag) in a pulsed jet expansion. nih.govillinois.edu This creates a pair of diastereomeric complexes, each with a unique set of rotational constants that can be measured by MRR. nih.govillinois.edu By comparing the experimentally measured rotational spectra with those predicted from quantum chemical calculations for the different diastereomers, the absolute configuration of the analyte can be definitively assigned. nih.gov This technique is particularly valuable for enantioisotopomers, as it does not require a pre-existing understanding of the relationship between optical rotation and absolute configuration. nih.govnih.gov Furthermore, chiral tag MRR can also be used for the direct determination of enantiomeric excess without the need for reference samples of the pure enantiomers. nih.gov

Enantioselective Chiral Sorption Studies

Enantioselective chiral sorption utilizes chiral solid phases to preferentially adsorb one enantiomer over the other from a racemic mixture. This principle is not only used for preparative separation but can also be studied to understand the mechanisms of chiral recognition.

Research has shown that homochiral 1D coordination polymers can exhibit enantioselective sorption of 1-phenylethanol. rsc.orgrsc.orgutas.edu.au In one study, a specific 1D coordination polymer demonstrated a modest preference for the (R)-enantiomer of 1-phenylethanol in static sorption experiments. rsc.orgutas.edu.au Single-crystal X-ray diffraction of the host-guest complex revealed that this enantioselectivity arises from a specific array of interactions, particularly hydrogen bonding, between the hydroxyl group of the (R)-enantiomer and the chiral framework of the polymer. rsc.orgrsc.orgutas.edu.au A closely related material, with a slight structural difference, did not show any enantioselectivity, highlighting the importance of a precise structural match between the host and the guest for effective chiral recognition. rsc.orgrsc.orgutas.edu.au Such studies provide fundamental insights into the intermolecular forces that govern chiral discrimination and can inform the design of new materials for enantioselective separations and sensing, which would be applicable to this compound.

Vi. Future Directions and Emerging Research Avenues for 1 Phenylethan 1 D1 Ol

Development of More Efficient and Sustainable Deuteration Methodologies

The demand for deuterated compounds has spurred the development of more efficient and environmentally benign methods for deuterium (B1214612) incorporation. Traditional approaches often rely on expensive deuterated reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), which can generate significant hazardous waste. researchgate.net Modern research is focused on greener and more cost-effective strategies.

A prominent approach involves the use of deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. Catalytic hydrogen-deuterium (H/D) exchange reactions are at the forefront of this movement. For instance, iridium(III)-bipyridonate complexes have been shown to catalyze the α-selective H/D isotope exchange of alcohols using D₂O. alfa-chemistry.commdpi.comnih.gov This method is advantageous as it allows for the direct deuteration of readily available non-deuterated starting materials.

Another sustainable approach is the use of photochemical methods. Visible-light-induced deuteration strategies are gaining traction as they offer mild reaction conditions. nih.gov A metal-free, visible-light-induced radical deuteration using D₂O has been developed, showcasing a desulfurization–deuteration strategy with broad substrate scope and high deuterium incorporation efficiency. nih.gov

Furthermore, single-electron transfer (SET) reductive deuteration of aromatic esters using samarium(II) iodide (SmI₂) and D₂O presents an operationally simple and highly efficient method for producing α,α-dideuterio benzyl alcohols. clearsynthdiscovery.comfigshare.com This technique boasts high deuterium incorporation and excellent functional group tolerance. The development of electrocatalytic and biotechnological methods for producing deuterated alcohols is also an active area of research. semanticscholar.org

| Methodology | Deuterium Source | Key Advantages | Catalyst/Reagent Examples |

|---|---|---|---|

| Catalytic H/D Exchange | D₂O | Direct deuteration, high atom economy, reduced waste | Iridium(III)-bipyridonate, Ruthenium-macho |

| Photochemical Deuteration | D₂O | Mild conditions, sustainable energy source, metal-free options | Photocatalysts, radical initiators |

| Single-Electron Transfer (SET) Reductive Deuteration | D₂O | High deuterium incorporation, good functional group tolerance | Samarium(II) iodide (SmI₂) |

Exploration of Novel Catalytic Systems for Site-Selective Deuterium Incorporation

The precise placement of deuterium atoms within a molecule is crucial for modulating its properties, particularly in pharmaceutical applications where metabolic stability is key. Consequently, the exploration of novel catalytic systems that offer high site-selectivity is a major research focus.

Transition metal pincer complexes have emerged as powerful catalysts for regioselective deuteration. For example, manganese and iron pincer complexes can selectively deuterate primary and secondary alcohols at the α and β positions, or exclusively at the α position, respectively, using D₂O as the deuterium source. figshare.com Ruthenium pincer complexes, such as the commercially available Ru-MACHO, also demonstrate high efficiency in the selective α- and α,β-deuteration of alcohols. nih.gov

Iridium-based catalysts have also been extensively studied for their ability to direct deuterium incorporation. An iridium(III)-bipyridonate catalyst facilitates the α-selective deuteration of both primary and secondary alcohols under neutral or basic conditions, and is compatible with various functional groups. alfa-chemistry.comnih.govclearsynthdiscovery.com The mechanism of this transformation is believed to proceed through the dehydrogenation of the alcohol to a carbonyl intermediate, followed by the deuteration of this intermediate. alfa-chemistry.comclearsynthdiscovery.com

Copper-catalyzed reactions are also being explored for precise deuteration. A highly regio- and chemoselective Cu-catalyzed aryl alkyne transfer hydrodeuteration has been developed to access aryl alkanes deuterated at the benzylic position. researchgate.net For benzylic alcohols specifically, photocatalysis using quantum dots has been shown to mediate the site-selective deuteration of diaryl alcohols with D₂O under visible light. tandfonline.com

| Catalyst Type | Metal Center | Selectivity | Deuterium Source |

|---|---|---|---|

| Pincer Complex | Manganese (Mn) | α and β positions | D₂O |

| Pincer Complex | Iron (Fe) | α position | D₂O |

| Pincer Complex | Ruthenium (Ru) | α and α,β positions | D₂O |

| Bipyridonate Complex | Iridium (Ir) | α position | D₂O |

| Photocatalyst | Quantum Dots | Benzylic position | D₂O |

| NHC Complex | Copper (Cu) | Benzylic position | Deuterated Silane |

Advanced Applications in Systems Biology and Multi-Omics Research

Stable isotope labeling is a powerful tool in systems biology and multi-omics research, enabling the tracing and quantification of molecules in complex biological systems. alfa-chemistry.com Deuterated compounds like 1-Phenylethan-1-d1-ol can serve as valuable probes in these fields.

In metabolomics , stable isotope labeling is used to trace metabolic pathways and quantify metabolite fluxes. alfa-chemistry.comnih.gov For instance, a study on the biosynthesis of 1-phenylethanol (B42297) in the flowers of Camellia sinensis utilized stable isotope-labeled L-phenylalanine to elucidate its metabolic origin from acetophenone (B1666503). nih.govclearsynthdiscovery.com This demonstrates how deuterated analogues can be used to track the transformation of specific compounds within a biological system. By introducing a deuterated substrate, researchers can follow its metabolic fate and identify downstream metabolites using mass spectrometry.

In proteomics , stable isotope labeling techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are widely used for quantitative analysis of protein expression. figshare.com While direct applications of this compound in proteomics are less common, the principles of isotopic labeling are central. Deuterated compounds can be used as internal standards for the absolute quantification of proteins and peptides by mass spectrometry. mdpi.com

The integration of data from different "omics" fields (genomics, proteomics, metabolomics) provides a more holistic understanding of biological systems. Deuterated compounds can play a crucial role in linking these different layers of biological information by providing dynamic data on metabolic processes that can be correlated with changes in gene and protein expression.

Integration of Artificial Intelligence and Machine Learning in Deuterated Compound Design

The design of deuterated compounds is becoming increasingly sophisticated with the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the development of new deuterated drugs and materials by predicting their properties and guiding their synthesis.

One of the key applications of AI and ML in this field is the prediction of the pharmacokinetic properties of deuterated compounds. alfa-chemistry.com By analyzing large datasets of known drugs and their deuterated analogues, machine learning models can be trained to predict how deuterium substitution will affect a molecule's absorption, distribution, metabolism, and excretion (ADME). alfa-chemistry.com This allows researchers to prioritize the synthesis of candidates with the most promising pharmacokinetic profiles.

Computational tools are also used to identify "metabolic hotspots" in a molecule, which are the sites most susceptible to metabolic degradation. alfa-chemistry.com By predicting these hotspots, researchers can strategically place deuterium atoms to block metabolism and enhance the stability of the compound. Molecular docking and dynamics simulations can further refine this process by providing insights into how a deuterated molecule interacts with metabolic enzymes like cytochrome P450. nih.gov